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Outcome Measure

Number of RCTs
& Participants

Relative Risk (RR)
with 95% Confidence
Interval (CI)

Conclusion

Recurrent Stroke [1] [2]

Composite Vascular
Outcome (Stroke, Ml, or
Vascular Death) [1] [2]

6 RCTs (n=7,648)

5 RCTs (n=7,612)

RR 0.77 (95% Cl 0.67
to 0.89)

RR 0.85 (95% CI 0.76
to 0.94)

A statistically significant 23%
relative risk reduction with
the combination therapy.

A statistically significant 15%
relative risk reduction with
the combination therapy.

| Efficacy of Extended-Release Dipyridamole [1] [2] | 2 RCTs | Stroke: RR 0.76 (95% CI 0.65 to 0.89)
Composite: RR 0.82 (95% CI 0.73 to 0.92) | The significant benefit was driven by trials using the

extended-release formulation. |

Mechanism of Action: Complementary Pathways

The superior efficacy of the combination therapy arises from the synergistic effect of aspirin and

dipyridameole, which inhibit platelet aggregation through distinct but complementary biological pathways.

The following diagram illustrates these mechanisms.

© 2026 Smolecule. All rights reserved.

1/4

Tech Support


https://www.smolecule.com/products/s526297?utm_src=pdf-body
https://www.smolecule.com/products/s526297?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/18323511/
https://www.ncbi.nlm.nih.gov/books/NBK76464/
https://pubmed.ncbi.nlm.nih.gov/18323511/
https://www.ncbi.nlm.nih.gov/books/NBK76464/
https://www.smolecule.com/products/s526297?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18323511/
https://www.ncbi.nlm.nih.gov/books/NBK76464/
https://www.smolecule.com/products/s526297?utm_src=pdf-body
https://www.smolecule.com/products/s526297?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The diagram shows how the two drugs work together:

e Aspirin irreversibly inhibits the enzyme cyclooxygenase-1 (COX-1), reducing the production of
thromboxane A2 (TXA2), a potent promoter of platelet activation and aggregation [3].
e Dipyridamole has a multi-faceted mechanism:

o Itinhibits the enzyme phosphodiesterase (PDE), leading to the accumulation of cyclic
adenosine monophosphate (cCAMP) and cyclic guanine monophosphate (cGMP) within
platelets. High levels of these cyclic nucleotides powerfully inhibit platelet activation [3] [4].

o Itincreases extracellular adenosine levels by inhibiting its uptake into red blood cells.
Adenosine further stimulates cCAMP production, adding to the antiplatelet effect and promoting
vasodilation [4].

o It also possesses antioxidant and anti-inflammatory properties that may contribute to vascular
protection beyond platelet inhibition [4].

Key Experimental Data & Protocols

The conclusions are largely based on high-quality, large-scale clinical trials and their meta-analyses.

e The European Stroke Prevention Study 2 (ESPS-2): This was a pivotal, randomized, double-blind,
placebo-controlled trial that directly compared aspirin (25 mg twice daily), extended-release
dipyridamole (200 mg twice daily), the combination of both, and placebo [3]. It provided the
foundational evidence that the combination therapy was more effective than either agent alone,
reducing the relative risk of stroke by 37% compared to placebo [3] [4].

e Meta-Analysis Protocol: The 2008 meta-analysis by Verro et al. [1] [2] systematically reviewed
RCTs up to 2006.

o Search Strategy: Databases like MEDLINE were searched for RCTs comparing the
combination therapy to aspirin monotherapy in patients with previous stroke or TIA.

o Eligibility Criteria: Included trials had to have stroke as a primary outcome.

o Data Extraction & Synthesis: Relative risks (RRs) and 95% confidence intervals (ClIs) for
stroke and a composite vascular endpoint were pooled using a fixed-effect meta-analysis
(Mantel-Haenszel method). Heterogeneity was assessed, and a pre-specified subgroup
analysis was conducted to differentiate between immediate-release and extended-release
formulations of dipyridamole.

Interpretation and Context for Researchers

e Formulation is Critical: The significant clinical benefit is consistently associated with the extended-
release formulation of dipyridamole [1] [2]. The pharmacological synergy may depend on
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sustained plasma levels, which this formulation provides.

o Safety Profile: The combination of aspirin and dipyridamole has not been associated with a
significant increase in major bleeding risk compared to aspirin alone, which is a distinct advantage
over some other dual antiplatelet regimens [4]. A common side effect of dipyridamole is headache,
attributed to its vasodilatory properties, though this often diminishes over time.

e Comparison to Other Regimens: A large 2025 systematic review indicates that the combination of
aspirin and dipyridamole has comparable effectiveness to clopidogrel in preventing recurrent stroke,
with no significant differences in functional outcomes, mortality, or bleeding risk [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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